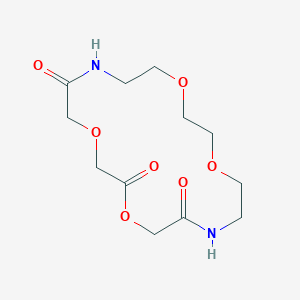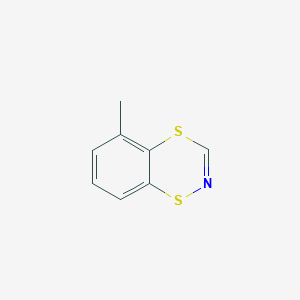![molecular formula C11H15ClS B14435157 1-[(Butylsulfanyl)methyl]-4-chlorobenzene CAS No. 78985-17-8](/img/structure/B14435157.png)
1-[(Butylsulfanyl)methyl]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS It is characterized by a butylsulfanyl group attached to a benzene ring substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alkoxides, typically in the presence of a base.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified butylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Butylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- 1-[(Methylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Ethylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Propylsulfanyl)methyl]-4-chlorobenzene
Comparison: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene is unique due to the length of its butylsulfanyl group, which can influence its solubility, reactivity, and interactions compared to shorter alkylsulfanyl analogs. The presence of the chlorine atom also adds to its distinct chemical behavior .
Eigenschaften
CAS-Nummer |
78985-17-8 |
|---|---|
Molekularformel |
C11H15ClS |
Molekulargewicht |
214.76 g/mol |
IUPAC-Name |
1-(butylsulfanylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
STLHYQXGDWEHCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



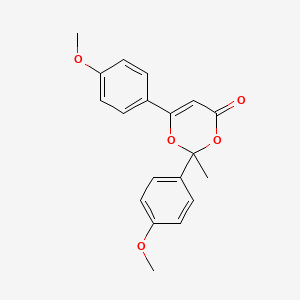
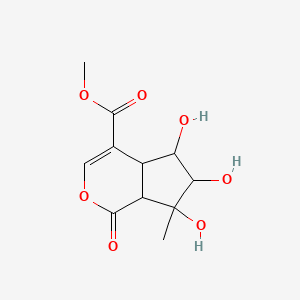
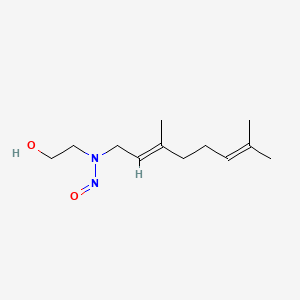
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
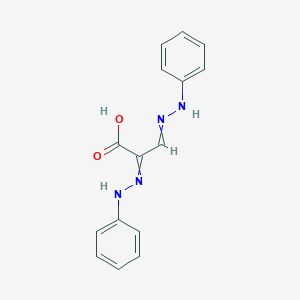


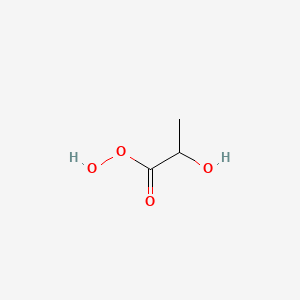
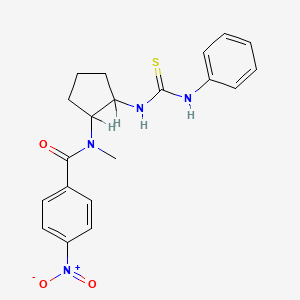
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

